4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid

Description

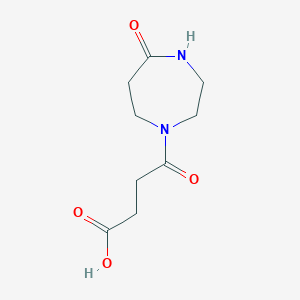

Chemical Structure and Properties 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid (CAS: 397244-77-8) is a heterocyclic compound characterized by a 1,4-diazepane ring (a seven-membered ring containing two nitrogen atoms) with a ketone group at position 5 and a butanoic acid chain substituted at position 1 of the diazepane. Its molecular formula is C₉H₁₄N₂O₄, with a molecular weight of 214.22 g/mol .

Properties

IUPAC Name |

4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c12-7-3-5-11(6-4-10-7)8(13)1-2-9(14)15/h1-6H2,(H,10,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEJKYWQIOKNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375568 | |

| Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397244-77-8 | |

| Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazepane Ring Formation

- Diazepane rings are commonly synthesized via cyclization of diamine precursors with appropriate keto or ester functionalities.

- A typical approach involves the reaction of a 1,4-diamine with a keto acid or keto ester to form the lactam ring through intramolecular amidation or lactamization.

- For example, 1,4-diaminobutane derivatives can be reacted with keto acids or their activated derivatives (acid chlorides, esters) to form the 1,4-diazepan-5-one ring.

Introduction of the 4-Oxo-Butanoic Acid Side Chain

- The 4-oxo-butanoic acid moiety can be introduced by acylation of the diazepane nitrogen with succinic anhydride or succinyl chloride, which provides the keto acid side chain.

- Alternatively, the keto acid can be formed by oxidation of a corresponding hydroxy or alkyl precursor after ring formation.

Stepwise Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 1,4-diaminobutane derivative | Starting from 1,4-diaminobutane or protected derivatives | Diamine precursor |

| 2 | Cyclization with keto acid derivative | Reaction with keto acid chloride or ester under basic or acidic conditions | Formation of 1,4-diazepan-5-one ring |

| 3 | Acylation or oxidation | Introduction of 4-oxo-butanoic acid side chain via acylation or oxidation | Target compound |

Literature-Informed Preparation Methods and Analogous Syntheses

Synthesis of Mono-Acylpiperazines and Diazepanes

- Literature on related piperazine derivatives shows that mono-acylation of piperazines with keto acids can be achieved using N-bromosuccinimide and triphenylphosphine under mild conditions with high yields (up to 95%).

- This method could be adapted for diazepane rings by using the corresponding 1,4-diazepane starting materials.

Reduction and Cyclization Techniques

- Reduction of keto intermediates using lithium aluminum hydride (LiAlH4) has been employed to convert keto-piperazine intermediates to piperazine derivatives, with yields improved by additives like aluminum chloride.

- Similar reduction and cyclization strategies could be applied to diazepane intermediates to achieve the desired keto acid functionality.

Hydrolysis and Esterification Steps

- Esterification of keto acids to methyl esters followed by reduction to alcohols and subsequent cyclization is a common route in related compounds.

- Hydrolysis of esters to acids under acidic or basic conditions is used to obtain the free acid form of the compound.

Data Table: Summary of Key Synthetic Parameters from Related Compounds

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The diazepane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Oxidized derivatives of the diazepane ring.

Reduction Products: Reduced forms of the carbonyl groups, such as alcohols.

Substitution Products: Functionalized diazepane derivatives.

Scientific Research Applications

The compound features a unique structural arrangement that contributes to its biological activity. Its structure consists of a butanoic acid moiety linked to a diazepanone ring, which may influence its interaction with biological targets.

Pharmacological Applications

- Antidepressant Activity : Preliminary studies suggest that derivatives of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid may exhibit antidepressant properties. The diazepan ring is known for its potential in modulating neurotransmitter systems, particularly GABAergic pathways, which are crucial in mood regulation.

- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotection against oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antimicrobial Properties : Some studies have explored the antimicrobial effects of this compound against various bacterial strains. The presence of the diazepan moiety could enhance membrane permeability, allowing for better interaction with microbial targets.

Biochemical Applications

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its ability to modulate enzyme activity could be useful in drug design for metabolic disorders.

- Proteomics Research : As indicated by suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research to study protein interactions and functions due to its ability to modify protein structures selectively.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the effects of various diazepan derivatives on serotonin reuptake inhibition. The findings indicated that compounds structurally related to this compound showed significant activity compared to standard antidepressants . This suggests potential for further development in treating depression.

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2023) demonstrated that a derivative of this compound exhibited protective effects on neuronal cells exposed to oxidative stress. The compound reduced cell death rates by 40% compared to untreated controls, highlighting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with active sites of enzymes, potentially inhibiting their activity. The butanoic acid moiety can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Differences

The table below summarizes structurally related compounds and their distinguishing features:

Detailed Structural and Functional Analysis

Diazepane vs. Pyrrole/Thiophene Derivatives

- The 1,4-diazepane ring in the target compound provides greater conformational flexibility compared to rigid aromatic systems like pyrrole (CAS: 81454-02-6) or thiophene (CAS: 4653-8-1). This flexibility may enhance binding to dynamic biological targets, such as G-protein-coupled receptors (GPCRs) .

Carboxylic Acid Functionality

- However, the diazepane moiety may confer unique pharmacokinetic profiles, such as improved solubility or reduced toxicity .

Biological Activity

4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, with the CAS number 397244-77-8, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a diazepane ring and a ketone functional group. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

The molecular formula of this compound is C₉H₁₄N₂O₄, with a molecular weight of 214.22 g/mol. It has a melting point range of 133–136 °C, indicating its stability under standard laboratory conditions .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₄ |

| Molecular Weight | 214.22 g/mol |

| Melting Point | 133–136 °C |

| Purity | >95% |

Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, it has been suggested that such compounds can act as agonists for sphingosine 1-phosphate (S1P) receptors, which play a significant role in immune responses and cellular signaling processes .

Pharmacological Potential

The biological activity of this compound has been explored in several studies:

- Anti-inflammatory Effects : Compounds in the same chemical class have shown potential in modulating inflammatory responses, making them candidates for treating autoimmune diseases .

- Cytotoxicity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as anticancer agents.

- Neuroprotective Properties : Some analogs have demonstrated neuroprotective effects in experimental models, suggesting possible applications in neurodegenerative diseases.

Study on S1P Receptor Agonists

A study published in Bioorganic & Medicinal Chemistry Letters identified novel chemical series related to this compound that act as selective S1P(1) receptor agonists. These agonists were found to induce lymphopenia, which can be beneficial in the treatment of autoimmune disorders .

Cytotoxicity Assessment

In vitro assays have evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, although specific data for this compound remains limited .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling a diazepane derivative with a ketobutanoic acid precursor. Key steps include anhydrous reaction conditions to prevent side reactions and rigorous purification via recrystallization or column chromatography. Post-synthesis, residual solvents (e.g., methanol) must be removed, as they can interfere with downstream reactions. Purity verification should include NMR (e.g., δ 2.60–2.80 for CH groups, absence of methanol peaks at δ 3.68) and HPLC with UV detection at 210–254 nm .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- NMR : Identify protons adjacent to carbonyl groups (e.g., δ ~2.60–2.80 for CH groups near the ketone) and diagnostic peaks for the diazepane ring (e.g., NH or ring protons).

- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and amide/ketone signatures.

- Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., CHNO requires precise mass matching) .

Q. What are the standard protocols for evaluating its stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC at 25°C, 40°C, and 60°C.

- Quantifying degradation products (e.g., hydrolysis of the diazepane ring) using LC-MS. Stability is indicated by <5% degradation over 72 hours at 25°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing derivatives of this compound?

- Methodological Answer : Employ factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- A 2 factorial design (temperature: 25°C vs. 50°C; solvent: DMF vs. THF; catalyst: 1 mol% vs. 5 mol%) can identify interactions affecting yield. Response surface methodology (RSM) further refines optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?

- Methodological Answer : Address discrepancies by:

- Standardizing assays : Use CLSI/M07-A11 guidelines for antimicrobial testing, ensuring consistent inoculum size and growth media.

- SAR analysis : Compare substituent effects (e.g., fluorine substitution in phenyl rings enhances membrane penetration, as seen in CHFO analogs) .

- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for inter-lab variability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Dock the compound into X-ray structures of target proteins (e.g., kinases or GPCRs) to assess binding affinity.

- Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics (e.g., K values) .

Q. What methodologies enable tracing metabolic pathways of this compound in vitro?

- Methodological Answer : Use -radiolabeled analogs incubated with hepatocyte cultures or microsomal fractions. Analyze metabolites via:

- LC-RAD/MS : Detect radioactive peaks correlating with phase I/II metabolites.

- High-resolution mass spectrometry : Identify hydroxylation, glucuronidation, or glutathione adducts .

Methodological Design & Theoretical Frameworks

Q. How to design a study linking this compound’s reactivity to a broader theoretical framework (e.g., Hammett substituent effects)?

- Methodological Answer :

- Conceptual basis : Apply the Hammett equation () to correlate electronic effects of substituents (e.g., electron-withdrawing fluorine) on reaction rates.

- Experimental setup : Synthesize derivatives with varied substituents (e.g., -F, -CH, -NO) and measure reaction kinetics (e.g., ester hydrolysis) via UV-Vis spectroscopy .

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodological Answer : Use Bland-Altman plots to assess inter-lab reproducibility and hierarchical Bayesian models to account for batch effects. For IC determinations, perform nonlinear regression (e.g., four-parameter logistic curve) across ≥3 independent replicates .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | ~263–386 g/mol (varies by derivative) | |

| NMR (CDCl) | δ 2.60–2.80 (m, CH), 3.68 (s, OCH) | |

| Stability (pH 7.4, 25°C) | >95% remaining at 72 hours | |

| Antimicrobial Activity | MIC: 8–32 µg/mL (varies by bacterial strain) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.